molecular formula C9H10N4 B13323694 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline

4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline

Cat. No.: B13323694
M. Wt: 174.20 g/mol
InChI Key: VZKNZFAUSTVDPN-UHFFFAOYSA-N
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Description

4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline is an organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a triazole ring substituted with a methyl group at the 4-position and an aniline group at the 4-position of the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline can be achieved through various synthetic routes. One common method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The reaction is typically carried out in the presence of a copper catalyst, such as copper(I) iodide, and a base, such as sodium ascorbate, in a solvent like water or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nitric acid, sulfuric acid, halogens, acetic acid.

Major Products Formed

Scientific Research Applications

4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, triazole derivatives are known to inhibit enzymes like acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. The inhibition of this enzyme can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Comparison with Similar Compounds

4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline can be compared with other similar compounds, such as:

    4-(1H-1,2,4-Triazol-1-yl)aniline: Another triazole derivative with similar biological activities but different substitution patterns.

    4-(1H-1,2,3-Triazol-1-yl)aniline: A closely related compound with a different substitution pattern on the triazole ring.

    4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline:

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

4-(5-methyl-2H-triazol-4-yl)aniline

InChI

InChI=1S/C9H10N4/c1-6-9(12-13-11-6)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3,(H,11,12,13)

InChI Key

VZKNZFAUSTVDPN-UHFFFAOYSA-N

Canonical SMILES

CC1=NNN=C1C2=CC=C(C=C2)N

Origin of Product

United States

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